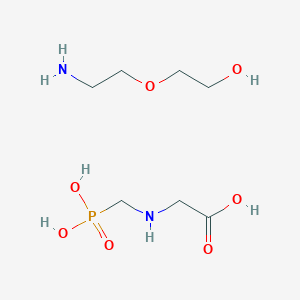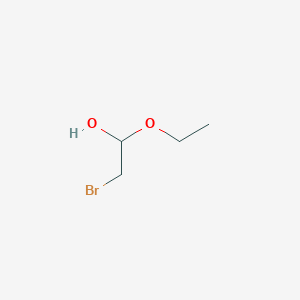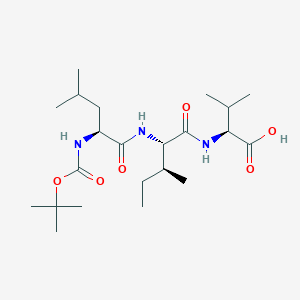
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine is a synthetic peptide derivative commonly used in organic synthesis and peptide chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group, which is often employed to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine typically involves the stepwise coupling of protected amino acids. The tert-butoxycarbonyl group is introduced to protect the amine groups of the amino acids. The synthesis can be carried out using various coupling reagents such as di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide . The reaction conditions often include the use of solvents like tetrahydrofuran or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the tert-butoxycarbonyl group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Di-tert-butyl dicarbonate, 4-dimethylaminopyridine, and acetonitrile.
Major Products Formed
Deprotection: The primary product is the free amine, which can further react to form peptides or other derivatives.
Coupling: Formation of longer peptide chains or complex peptide structures.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and organic synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine primarily involves its role as a protected intermediate in peptide synthesis. The tert-butoxycarbonyl group protects the amine functionalities, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions to form peptides or other derivatives .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-leucine
- N-(tert-Butoxycarbonyl)-L-isoleucine
- N-(tert-Butoxycarbonyl)-L-valine
- N-(tert-Butoxycarbonyl)-L-arginine
Uniqueness
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine is unique due to its specific sequence of amino acids and the presence of the tert-butoxycarbonyl protecting group. This combination allows for selective protection and deprotection, facilitating the synthesis of complex peptides and proteins .
Properties
CAS No. |
591733-86-7 |
|---|---|
Molecular Formula |
C22H41N3O6 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C22H41N3O6/c1-10-14(6)17(19(27)24-16(13(4)5)20(28)29)25-18(26)15(11-12(2)3)23-21(30)31-22(7,8)9/h12-17H,10-11H2,1-9H3,(H,23,30)(H,24,27)(H,25,26)(H,28,29)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
UIOIKIGWDSZGNB-QAETUUGQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



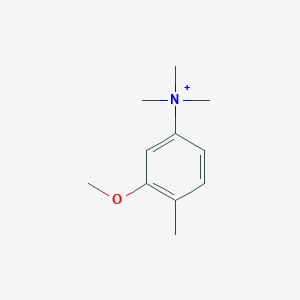
![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)
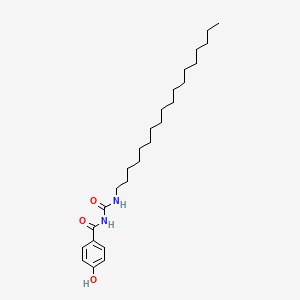
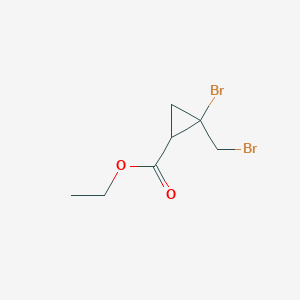

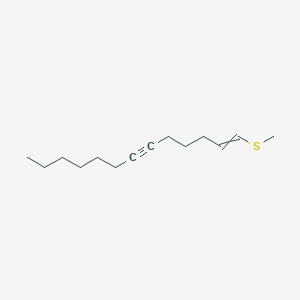
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
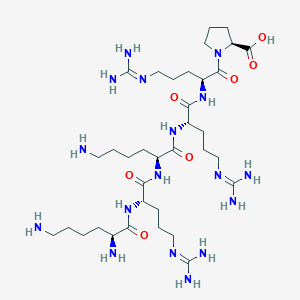
![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)
